REACTION_CXSMILES
|
[Na+].[CH:2]1([S:8]([O-:11])(=O)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)(Cl)=O.O.C1(C)C=CC=CC=1.C[N:25](C=O)C>>[CH:2]1([S:8]([NH2:25])(=[O:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[Na+].C1(CCCCC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 29 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to a mixture of ice-
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
THF (50 mL) was added to the residue, 28% aqueous ammonia (10 mL)
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 17 hr
|
Duration
|
17 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure, water (100 mL) and ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
to extract the residue
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Reaction Time |
29 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |